Fmoc-D-Asn(Mtt)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

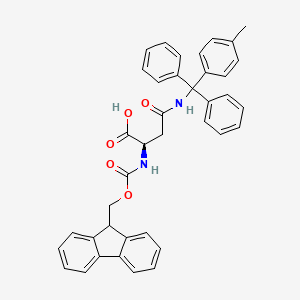

Fmoc-D-Asn(Mtt)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-asparagine-(4-methyltrityl)-OH, is a derivative of the amino acid asparagine. It is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild acidic conditions. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methyltrityl (Mtt) protecting group, which safeguard the amino and side-chain functional groups, respectively, during peptide synthesis.

科学的研究の応用

Fmoc-D-Asn(Mtt)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and proteins, allowing for the study of their structure and function.

Biology: The compound is used to create peptide libraries for screening biological activity and interactions.

Medicine: It is employed in the development of peptide-based therapeutics and diagnostics.

Industry: this compound is used in the production of custom peptides for various industrial applications, including enzyme inhibitors and receptor agonists.

作用機序

Target of Action

Fmoc-D-Asn(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It provides a protected form of the D-asparagine amino acid, which can be incorporated into peptides during synthesis .

Mode of Action

this compound interacts with its targets through the process of solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the amino group of the asparagine, preventing it from reacting prematurely during the synthesis process. Once the asparagine has been incorporated into the peptide chain at the desired location, the Fmoc group can be removed, allowing the peptide chain to continue to grow .

Biochemical Pathways

The peptides that are synthesized using this compound can be designed to interact with various biochemical pathways, depending on their amino acid sequence .

Pharmacokinetics

Its properties in terms of solubility, stability, and reactivity in the context of peptide synthesis are more relevant .

Result of Action

The use of this compound in peptide synthesis results in the incorporation of the D-asparagine amino acid into the synthesized peptide at the desired location. This allows for the creation of peptides with specific amino acid sequences, which can be used in a variety of research and therapeutic applications .

Action Environment

The action of this compound is influenced by the conditions under which the peptide synthesis is carried out. Factors such as the temperature, pH, and the type of solvent used can all affect the efficiency of the synthesis process and the yield of the final product .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asn(Mtt)-OH typically involves the protection of the amino and carboxyl groups of D-asparagine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-asparagine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side-chain amide group is then protected using the Mtt group, which is introduced by reacting the intermediate with 4-methyltrityl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of the compound. The use of high-purity reagents and solvents ensures the production of this compound with minimal impurities.

化学反応の分析

Types of Reactions

Fmoc-D-Asn(Mtt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acidic conditions like trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for Mtt removal.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

The major products formed from these reactions include deprotected amino acids or peptides, which can then be further elongated or modified in peptide synthesis.

類似化合物との比較

Similar Compounds

Fmoc-D-Asn(Trt)-OH: Similar to Fmoc-D-Asn(Mtt)-OH but uses a triphenylmethyl (Trt) protecting group instead of Mtt.

Fmoc-D-Gln(Mtt)-OH: A derivative of glutamine with similar protecting groups.

Fmoc-D-Asp(OtBu)-OH: Uses a tert-butyl (OtBu) protecting group for the side-chain carboxyl group of aspartic acid.

Uniqueness

This compound is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that require selective deprotection steps.

生物活性

Fmoc-D-Asn(Mtt)-OH , or 9-fluorenylmethyloxycarbonyl-D-asparagine-(4-methyltrityl)-OH, is a derivative of the amino acid asparagine widely utilized in solid-phase peptide synthesis (SPPS). Its structure includes a Fmoc protecting group, which safeguards the amino group during synthesis, and a Mtt protecting group for the side-chain amide. This compound is essential in creating peptide libraries for biological activity screening and has applications in various scientific fields, including chemistry, biology, and medicine.

This compound functions primarily through its role in peptide synthesis. The Fmoc group protects the amino group, preventing premature reactions during the assembly of peptides. Once incorporated into a peptide chain, the Fmoc can be removed under mild conditions, allowing further elongation of the peptide. The peptides synthesized using this compound can be designed to interact with various biological pathways, making them valuable for therapeutic applications.

Applications in Research

- Peptide Synthesis : Used extensively for synthesizing peptides that are crucial for studying protein interactions and functions.

- Drug Development : Involved in creating peptide-based therapeutics, including enzyme inhibitors and receptor agonists.

- Biological Screening : Facilitates the generation of peptide libraries that can be screened for their biological activities against various targets.

Study 1: Peptide Library Screening

A study demonstrated the use of this compound in generating a library of peptides to screen for interactions with specific receptors. The synthesized peptides showed varying affinities, highlighting the importance of asparagine residues in receptor binding.

Study 2: Therapeutic Peptides

Research involving methotrexate-conjugated peptides revealed that using this compound enabled efficient synthesis of cell-penetrating peptides that enhanced drug delivery into cancer cells. The study found that these conjugates exhibited improved cytotoxicity compared to methotrexate alone, demonstrating the potential of modified peptides in overcoming drug resistance .

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of D-asparagine : The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate.

- Mtt Protection : The side-chain amide is protected by reacting with Mtt chloride under basic conditions such as triethylamine .

Reaction Types

- Deprotection Reactions :

- Fmoc removal is achieved using piperidine.

- Mtt removal occurs under mild acidic conditions (e.g., trifluoroacetic acid).

- Coupling Reactions :

Table: Summary of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C39H34N2O5 |

| Molecular Weight | 614.70 g/mol |

| Solubility | Soluble in DMF |

| Stability | Stable under acidic conditions |

| Deprotection Conditions | Piperidine (Fmoc), TFA (Mtt) |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZBWIYTHRCCFO-PGUFJCEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。